molecular formula C12H9N3O B1331328 2-Pyridin-4-yl-benzooxazol-5-ylamine CAS No. 349609-85-4

2-Pyridin-4-yl-benzooxazol-5-ylamine

Cat. No.: B1331328
CAS No.: 349609-85-4
M. Wt: 211.22 g/mol
InChI Key: ZCTHPTXYNUMPGE-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-benzooxazol-5-ylamine is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Ligand Synthesis

2-Pyridin-4-yl-benzooxazol-5-ylamine derivatives have been extensively studied in coordination chemistry. They are known to serve as versatile ligands due to their unique binding properties. For instance, derivatives of pyridinyl-benzooxazole compounds have been utilized in synthesizing complex compounds, exhibiting notable properties like luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthesis of N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine Derivatives

The efficient one-pot multicomponent reaction of 2-aminopyridine with aromatic aldehydes and benzoyl cyanide or cyanamide under controlled microwave heating has been reported to afford N-aryldene-2-arylimidazo[1,2-a]-pyridine-3-ylamine derivatives. This process is notable for being catalyst-free and having high atom economy (Abdel Hameed et al., 2017).

Catalytic and Photoreactive Properties

The pyridin-4-yl-benzooxazol-5-ylamine derivatives are also employed in various catalytic processes. For example, they have been used to promote C-H amination mediated by cupric acetate, proving to be effective in promoting β-C(sp2)-H bonds of benzamide derivatives with a range of amines (Zhao et al., 2017).

Application in Organic Electronics

These derivatives have found applications in the field of organic electronics as well. For instance, the efficiency of electroluminescence in organic light-emitting devices (OLEDs) has been significantly enhanced by modifying the pyrazol-pyridine ligands of iridium(III) complexes, leading to high-performance orange-red emitters for OLEDs with external quantum efficiency over 30% (Su et al., 2021).

Properties

IUPAC Name

2-pyridin-4-yl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTHPTXYNUMPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352904
Record name 2-Pyridin-4-yl-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349609-85-4
Record name 2-Pyridin-4-yl-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-2-(pyridine-4-yl) benzo[d]oxazole 3 (600 mg, 2.48 mmol) in ethyl acetate/MeOH (10 mL) was added catalytic amount of 10% Pd—C under hydrogen atmosphere and stirred it for 6 h at room temperature and filtered by flash column chromatography (100% ethyl acetate) to afford 5-amino-2-(pyridine-4-yl) benzo[d]oxazole 4 (450 mg, 86%) as a yellow solid. 1H NMR (CDCl3, 400 MHz) δ 6.78 (dd, J1=12 Hz, J2=2.4 Hz, 1H), 7.07 (d, J=2 Hz, 1H), 7.40 (d, J=4.8 Hz, 1H), 8.05 (dd, J1=8 Hz, J2=1.6 Hz, 2H), 8.79 (dd, J1=4 Hz, J2=1.6 Hz, 2H), 3.78 (s, 2H).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
ethyl acetate MeOH
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2.03 g (0.00842 mole) of 5-nitro-2-pyridin-4-yl-benzooxazole (R. D. Haugwitz, et al., J. Med. Chem., 1982, 25, 969-74.) in methanol (150 mL) was added 0.2 g of 10% palladium on carbon catalyst. The mixture was hydrogenated on a Parr hydrogenator at 50 psi for 2 hours. The catalyst was filtered off and the solution was concentrated under reduced pressure. The residue was purified by silica gel chromatography, eluting with dichloromethane-methanol (100:0-80:20), to give 0.5 g of 2-pyridin-4-yl-benzooxazol-5-ylamine. HRMS (ES+) m/z Calcd for C12H9N3O+H [(M+H)+]: 212.0819. Found: 212.0818.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

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